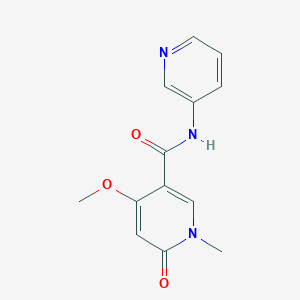
4-methoxy-1-methyl-6-oxo-N-(pyridin-3-yl)-1,6-dihydropyridine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
4-methoxy-1-methyl-6-oxo-N-(pyridin-3-yl)-1,6-dihydropyridine-3-carboxamide is a useful research compound. Its molecular formula is C13H13N3O3 and its molecular weight is 259.265. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
4-Methoxy-1-methyl-6-oxo-N-(pyridin-3-yl)-1,6-dihydropyridine-3-carboxamide is a synthetic compound with a complex structure that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The compound's chemical structure includes a dihydropyridine core, a methoxy group, and a pyridine moiety. Its molecular formula is C13H14N2O3, with a molecular weight of approximately 246.26 g/mol. The presence of these functional groups is believed to contribute to its biological activity.
Research indicates that this compound acts primarily as an inhibitor of specific enzymes related to cancer metabolism. Notably, it has shown potential in inhibiting mutant isocitrate dehydrogenase (IDH) proteins, which are implicated in various cancers, including gliomas and acute myeloid leukemia (AML) .
Inhibition of IDH Proteins
The inhibition of IDH proteins can lead to altered metabolic pathways within cancer cells, potentially reducing tumor growth. Studies have demonstrated that this compound interacts specifically with mutant IDH proteins, affecting their enzymatic activity and leading to reduced levels of oncometabolites such as 2-hydroxyglutarate (2-HG) .
Biological Activity and Therapeutic Applications
The biological activity of this compound has been evaluated in several studies:
Antitumor Activity
In vitro studies have shown that this compound exhibits significant antitumor effects against various cancer cell lines. For instance:
- Cell Line Studies : The compound demonstrated cytotoxic effects against glioma and AML cell lines by inducing apoptosis and inhibiting proliferation .
Case Studies
A notable case study involved the administration of this compound in xenograft models. Tumor-bearing mice treated with the compound exhibited a significant reduction in tumor size compared to control groups. The study reported a decrease in tumor growth rates by approximately 47%, correlating with the inhibition of H3K27me3 levels in tumor tissues .
Pharmacokinetics and ADME Properties
Pharmacokinetic studies are crucial for understanding the bioavailability and systemic exposure of the compound:
- Absorption : The compound shows good oral bioavailability.
- Distribution : It has been observed to distribute effectively across tissues.
- Metabolism : Preliminary data suggest that it undergoes hepatic metabolism with potential interspecies variability .
Comparative Analysis with Similar Compounds
To contextualize the biological activity of this compound, it is useful to compare it with structurally similar compounds.
| Compound Name | Structural Features | Similarity Index |
|---|---|---|
| 1-Methyl-6-oxo-1,6-dihydropyridine | Dihydropyridine structure | 0.94 |
| Methyl 6-oxo-1,6-dihydropyridine | Dihydropyridine core | 0.84 |
| 5-Chloro-6-oxo-1,6-dihydropyridine | Chlorine substitution | 0.76 |
This table highlights how the unique functional groups within the target compound may contribute to its distinct biological activities compared to similar compounds.
Eigenschaften
IUPAC Name |
4-methoxy-1-methyl-6-oxo-N-pyridin-3-ylpyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O3/c1-16-8-10(11(19-2)6-12(16)17)13(18)15-9-4-3-5-14-7-9/h3-8H,1-2H3,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEJDSDRKQFDICP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=CC1=O)OC)C(=O)NC2=CN=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













